4-Dibenzofuransulfonic acid, also known as dibenzofuran-2-sulfonic acid, is an organic compound characterized by a dibenzofuran structure with a sulfonic acid group. It is derived from dibenzofuran, a polynuclear aromatic compound. The chemical formula for 4-dibenzofuransulfonic acid is , and it has a molecular weight of approximately 247.24 g/mol. This compound is notable for its applications in various scientific fields, including organic synthesis and as a fluorescent probe.
4-Dibenzofuransulfonic acid is classified under the category of sulfonic acids, which are known for their strong acidity due to the presence of the sulfonate group. It can be sourced from chemical suppliers and is often used in research settings. The compound's CAS number is 83863-63-2, which facilitates its identification in chemical databases.
The synthesis of 4-dibenzofuransulfonic acid can be achieved through several methods, including:
The molecular structure of 4-dibenzofuransulfonic acid features a dibenzofuran core with a sulfonic acid substituent. The InChI Key for this compound is JANFYPHFIPGYTQ-UHFFFAOYSA-M, and its SMILES representation is [O-]S(=O)(=O)C1=CC2=C(OC3=C2C=CC=C3)C=C1.
4-Dibenzofuransulfonic acid can participate in various chemical reactions:
The mechanism by which 4-dibenzofuransulfonic acid exerts its effects is primarily through its ability to act as an electrophile in various reactions. The sulfonic acid group enhances the reactivity of the aromatic system, allowing it to participate in electrophilic aromatic substitutions or coupling reactions with nucleophiles.
Research indicates that compounds derived from dibenzofuran exhibit biological activity, which may be attributed to their structural properties that facilitate interactions with biological targets .
4-Dibenzofuransulfonic acid finds applications in several scientific fields:
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3